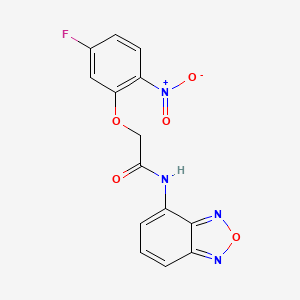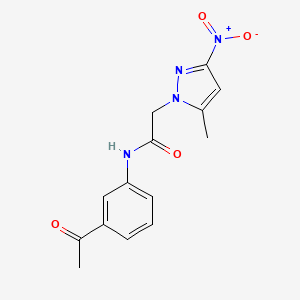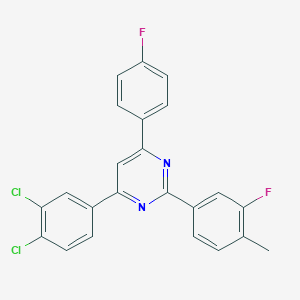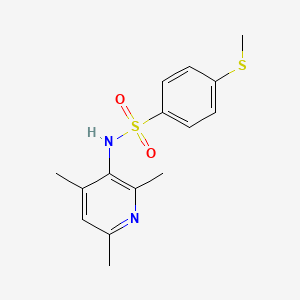![molecular formula C18H28ClN3O3 B11069335 2-[2-Chloro-6-ethoxy-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenoxy]acetamide](/img/structure/B11069335.png)
2-[2-Chloro-6-ethoxy-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Chloro-6-ethoxy-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenoxy]acetamide is a synthetic organic compound with the molecular formula C18H28ClN3O3 and a molecular weight of 369.88622 g/mol . This compound features a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry for the development of biologically active compounds .
Preparation Methods
The synthesis of 2-[2-Chloro-6-ethoxy-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenoxy]acetamide involves multiple steps, including the construction of the pyrrolidine ring and the functionalization of preformed rings . The synthetic route typically starts with the preparation of the pyrrolidine derivative, followed by the introduction of the chloro, ethoxy, and phenoxy groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
2-[2-Chloro-6-ethoxy-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles. Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups involved.
Scientific Research Applications
2-[2-Chloro-6-ethoxy-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenoxy]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial or antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-Chloro-6-ethoxy-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring plays a crucial role in binding to enantioselective proteins, leading to various biological effects. The compound’s stereochemistry and spatial orientation of substituents significantly influence its binding mode and biological profile .
Comparison with Similar Compounds
2-[2-Chloro-6-ethoxy-4-({[(1-ethylpyrrolidin-2-yl)methyl]amino}methyl)phenoxy]acetamide can be compared with other similar compounds, such as:
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol These compounds share the pyrrolidine scaffold but differ in their functional groups and biological activities. The unique combination of chloro, ethoxy, and phenoxy groups in 2-[2-Chloro-6-ethoxy-4-({[(1-ethylpyrrolidin-2-yl
Properties
Molecular Formula |
C18H28ClN3O3 |
|---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
2-[2-chloro-6-ethoxy-4-[[(1-ethylpyrrolidin-2-yl)methylamino]methyl]phenoxy]acetamide |
InChI |
InChI=1S/C18H28ClN3O3/c1-3-22-7-5-6-14(22)11-21-10-13-8-15(19)18(25-12-17(20)23)16(9-13)24-4-2/h8-9,14,21H,3-7,10-12H2,1-2H3,(H2,20,23) |
InChI Key |
NPXMYXWICHRIAL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNCC2=CC(=C(C(=C2)Cl)OCC(=O)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(3-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11069256.png)

![4-methyl-N-[(E)-(9-methyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B11069266.png)
![Ethyl 3-[(2,2-dichloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11069275.png)
![(3E)-4-[(5-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]pent-3-en-2-one](/img/structure/B11069277.png)
![2-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B11069279.png)


![4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11069296.png)

![1-(4-fluorophenyl)-3-[(thiophen-2-ylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11069317.png)

![methyl 2-{[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B11069331.png)
